

crystal structure of 4-(Difluoromethoxy)nitrobenzene derivatives

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Compound of Interest

Compound Name: 4-(Difluoromethoxy)nitrobenzene

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An In-Depth Technical Guide to the Crystal Structure of **4-(Difluoromethoxy)nitrobenzene** Derivatives

Foreword: From Moiety to Medicine

As a Senior Application Scientist, my focus is not just on data, but on the story the data tells. The crystal structure of a molecule is its most fundamental truth—a static snapshot that reveals its potential for dynamic interaction. In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design.^[1] Among these, the difluoromethoxy group (-OCF₂H) is particularly compelling. It is more than a simple isostere; it is a modulator of physicochemical properties, capable of enhancing metabolic stability, increasing lipophilicity, and, crucially, participating in unique non-covalent interactions.^{[2][3]}

This guide delves into the core of **4-(difluoromethoxy)nitrobenzene** derivatives, exploring their solid-state architecture. We will move beyond mere descriptions of atomic coordinates to understand the causality behind their crystalline forms. For the researchers, scientists, and drug development professionals this guide is intended for, understanding the crystal structure is paramount. It dictates solubility, stability, and bioavailability—factors that can determine the success or failure of a therapeutic candidate. We will explore not only the "what" of these structures but the "how" and "why," providing a robust framework for future investigation and application.

The Strategic Importance of the Difluoromethoxy Group

The introduction of a difluoromethoxy (-OCF₂H) group into a molecule is a deliberate strategic choice in medicinal chemistry. Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₂H moiety retains an acidic proton, enabling it to act as a weak hydrogen bond donor.^[2] This unique capability allows it to mimic the hydrogen-bonding patterns of hydroxyl (-OH), thiol (-SH), or amine (-NH) groups, acting as a metabolically stable bioisostere.^[1]

The advantages conferred by the -OCF₂H group are multifaceted:

- **Enhanced Metabolic Stability:** The strength of the C-F bond makes the group resistant to oxidative metabolism, often extending the half-life of a drug candidate.^[4]
- **Modulated Lipophilicity:** The group increases lipophilicity, which can improve membrane permeability and bioavailability.^{[1][2]} This property is dynamic, as rotation around the O–CF₂H bond can alter the molecule's interaction with its environment.^[3]
- **Unique Hydrogen Bonding:** The ability to act as a hydrogen bond donor enhances binding specificity and affinity to biological targets.^[5]

4-(Difluoromethoxy)nitrobenzene itself is a critical building block in organic synthesis.^[6] The nitro group can be readily reduced to an amino group, providing a synthetic handle for the construction of a diverse library of derivatives for pharmaceutical and agrochemical applications.^{[6][7]}

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of a single, high-quality crystal. The quality of the final diffraction data is directly dependent on the perfection of the crystal lattice.^[8]

General Synthesis Pathway

A common route to **4-(difluoromethoxy)nitrobenzene** involves the reaction of 4-nitrophenol with a difluoromethylating agent. One established method reacts 4-nitrophenol with sodium hydroxide to form the sodium salt, which is then treated with monochlorodifluoromethane.^[7] The resulting **4-(difluoromethoxy)nitrobenzene** is a versatile intermediate.^[9]

Derivatives can then be prepared via standard aromatic chemistry. For instance, the nitro group can be reduced to an amine, which can then be functionalized to form amides, sulfonamides, or other key structures in medicinal chemistry.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

Growing a diffraction-quality crystal is often more art than science, requiring patience and meticulous technique. The goal is to allow molecules to slowly and orderly arrange themselves into a perfect lattice.^[10] The slow evaporation method is a reliable starting point for many organic compounds.

Rationale: This method relies on gradually increasing the concentration of the solute past its saturation point in a controlled manner. A solvent in which the compound is moderately soluble is ideal; if solubility is too high, only small crystals may form, while very low solubility can make dissolution impractical.^[10]

Step-by-Step Methodology:

- **Purity Assessment:** Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated as defects in the lattice.
- **Solvent Selection:** Screen various solvents to find one where the compound is moderately soluble. Common choices include ethanol, acetone, ethyl acetate, hexane, or mixtures thereof.
- **Solution Preparation:** Prepare a nearly saturated solution of the compound in the chosen solvent. Gentle warming can be used to dissolve the material completely.
- **Filtration:** Filter the solution while warm through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial. This crucial step removes microscopic dust particles and other particulates.

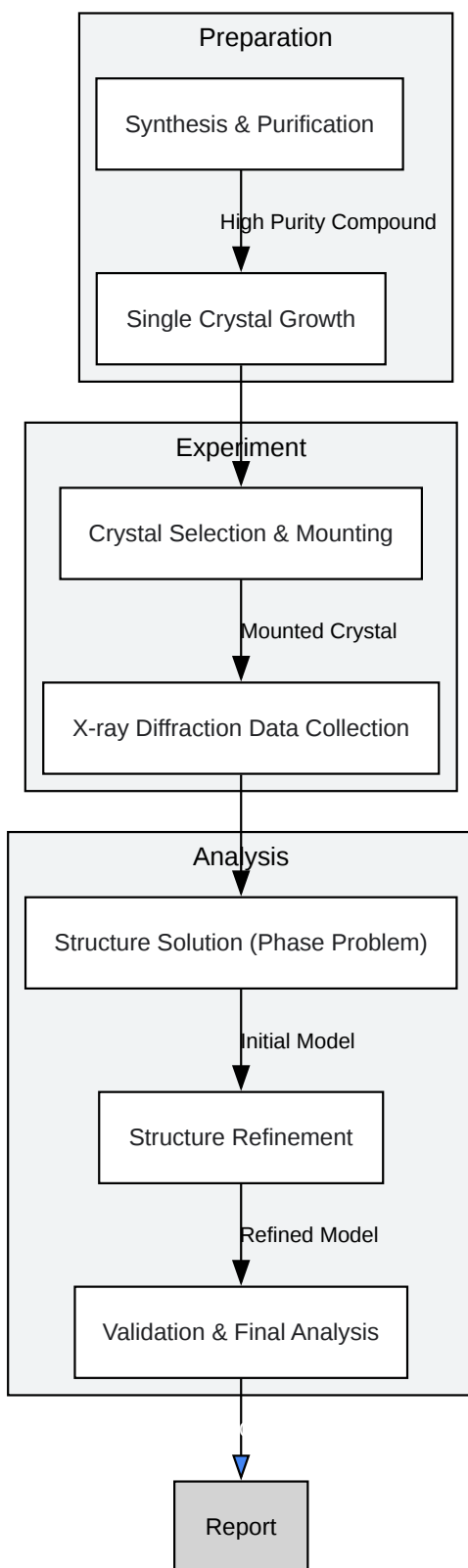
that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[10]

- **Controlled Evaporation:** Cover the vial with a cap or parafilm. Using a needle, pierce 1-3 small holes in the covering. The number and size of the holes control the rate of evaporation.
- **Incubation:** Place the vial in a location free from vibration and significant temperature fluctuations (e.g., a quiet corner of a desk or a dedicated crystallization chamber).
- **Patience and Observation:** Do not disturb the vial. Allow the solvent to evaporate over several days to weeks. Monitor for the appearance of clear, well-formed crystals with sharp edges. Reject cloudy, feathery, or intergrown crystals.[8]

The Architectural Blueprint: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11][12] It provides unambiguous information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

The overall workflow is a systematic process from crystal selection to final data analysis.



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Caption: General workflow for crystal structure determination.

Experimental Protocol: SC-XRD Data Collection and Structure Solution

Rationale: This protocol outlines a standard procedure on a modern automated diffractometer. The goal is to measure the intensities of a large number of diffraction spots, from which the electron density map, and thus the atomic positions, can be calculated.

Step-by-Step Methodology:

- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.25 mm in its largest dimension) is selected under a microscope and mounted on a goniometer head.[8]
- **Unit Cell Determination:** The crystal is cooled in a nitrogen stream (usually to 100 K to reduce thermal motion) and centered in the X-ray beam. A series of initial diffraction images are collected to determine the unit cell parameters and crystal system.
- **Data Collection Strategy:** Based on the crystal's symmetry, the diffractometer software calculates an optimal strategy to collect a complete and redundant dataset by rotating the crystal through a series of angles (e.g., omega and phi scans).
- **Data Integration and Scaling:** After collection, the raw image files are processed. The intensity of each reflection is integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled.
- **Structure Solution:** The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary structural model.
- **Structure Refinement:** The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.
- **Validation:** The final model is validated using tools like CHECKCIF to ensure it is chemically sensible and accurately represents the data. Key metrics include the R-factor, goodness-of-fit (GooF), and residual electron density.

Key Structural Features and Intermolecular Interactions

The crystal structure of a **4-(difluoromethoxy)nitrobenzene** derivative is defined by a delicate balance of intramolecular geometry and intermolecular forces. These forces dictate the crystal packing and ultimately influence the material's bulk properties.

Physicochemical Properties

The parent compound provides a baseline for understanding its derivatives.

Property	Value	Source
CAS Number	1544-86-1	[6]
Molecular Formula	C ₇ H ₅ F ₂ NO ₃	[6]
Molecular Weight	189.12 g/mol	[6]
Appearance	Light yellow liquid or crystalline powder	[6][9]
Melting Point	37-40 °C	[6]
Boiling Point	259.6 ± 30.0 °C at 760 mmHg	[6]
Density	~1.4 g/cm ³	[6]

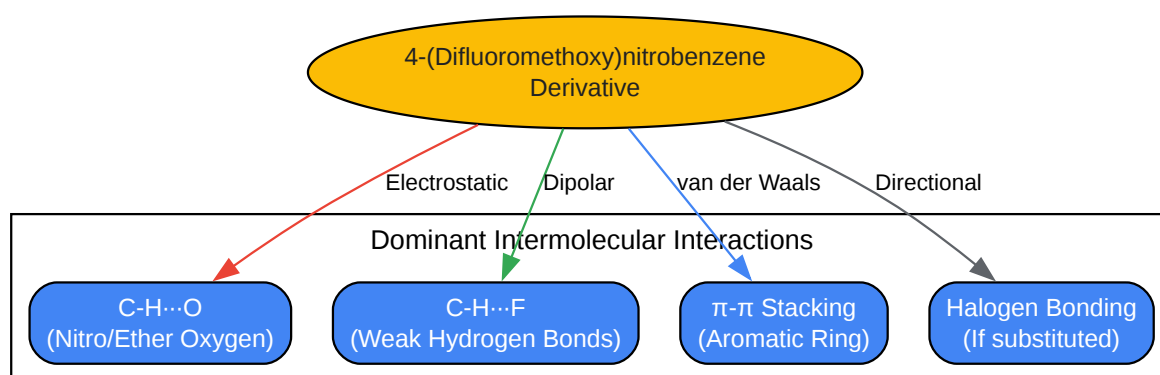
Intramolecular Features

- **Ring Geometry:** The benzene ring can exhibit slight distortions from perfect hexagonal geometry due to the electronic effects of the substituents. The electron-withdrawing nitro group and the difluoromethoxy group can influence bond lengths and angles within the ring. [13]
- **Substituent Conformation:** The orientation of the difluoromethoxy and nitro groups relative to the benzene ring is critical. The nitro group is often twisted slightly out of the plane of the ring to minimize steric clashes, particularly with ortho substituents. [14] The C-O-C-F torsion

angles of the difluoromethoxy group determine its spatial orientation and its availability for intermolecular interactions.

Intermolecular Interactions: The Architects of the Crystal Lattice

The solid-state packing is governed by a network of non-covalent interactions. The presence of hydrogen, oxygen, fluorine, and an aromatic system in these molecules creates a rich landscape of potential interactions.



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Caption: Key intermolecular interactions in the crystal lattice.

- **C-H...O Hydrogen Bonds:** The nitro group is a strong hydrogen bond acceptor. Weak C-H...O hydrogen bonds involving aromatic C-H donors and the oxygen atoms of the nitro group are a common and structure-directing motif in nitroaromatic crystals.[14]
- **C-H...F Interactions:** The fluorine atoms of the difluoromethoxy group are weakly electronegative and can participate in C-H...F interactions. While individually weak, the cumulative effect of these interactions can significantly influence crystal packing.[15]
- **π-π Stacking:** The aromatic rings can interact via π-π stacking. Fluorination can alter the quadrupole moment of the benzene ring, often favoring offset or parallel-displaced stacking arrangements over face-to-face interactions.[15][16]

- Role of the -OCF₂H Proton: The acidic proton on the difluoromethoxy group can act as a hydrogen bond donor to a suitable acceptor, such as a nitro oxygen or an ether oxygen on a neighboring molecule. This interaction is a defining feature of this functional group.[2]

Conclusion: The Crystal as a Microcosm of Function

The crystallographic analysis of **4-(difluoromethoxy)nitrobenzene** derivatives provides invaluable insight into their fundamental chemical nature. The interplay between the powerful electron-withdrawing nitro group and the unique electronic and steric profile of the difluoromethoxy group gives rise to complex and fascinating solid-state architectures. Understanding these structures, from the intramolecular conformation to the intricate network of intermolecular interactions, is not merely an academic exercise. It is a critical component of modern materials science and drug development. The crystal structure provides the empirical foundation upon which we can build hypotheses about a molecule's behavior, guiding the rational design of the next generation of pharmaceuticals and advanced materials.

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